Apixaban

Descripción general

Descripción

Apixaban, comercializado bajo la marca Eliquis, es un medicamento anticoagulante utilizado para tratar y prevenir coágulos de sangre y para prevenir accidentes cerebrovasculares en personas con fibrilación auricular no valvular. Funciona inhibiendo directamente el factor Xa, una enzima crucial para la coagulación de la sangre . This compound también se utiliza para prevenir coágulos de sangre después de una cirugía de reemplazo de cadera o rodilla y en pacientes con antecedentes de coágulos previos .

Aplicaciones Científicas De Investigación

Apixaban tiene una amplia gama de aplicaciones de investigación científica:

Química: Se estudia por su estructura química única y sus vías de síntesis.

Biología: La investigación se centra en sus interacciones con moléculas biológicas y sus efectos en los mecanismos de coagulación de la sangre.

Industria: Se utiliza en la industria farmacéutica para el desarrollo de terapias anticoagulantes.

Mecanismo De Acción

Apixaban ejerce sus efectos inhibiendo directamente el factor Xa, una enzima que juega un papel crucial en la conversión de protrombina a trombina, un paso clave en el proceso de coagulación de la sangre . Al inhibir el factor Xa, this compound previene la formación de trombina y, en consecuencia, la formación de coágulos de sangre . Este mecanismo es independiente de la antitrombina III, lo que convierte a this compound en un inhibidor directo y selectivo del factor Xa .

Compuestos Similares:

Rivaroxaban: Otro inhibidor oral del factor Xa con biodisponibilidad y selectividad similares.

Edoxaban: También es un inhibidor directo del factor Xa utilizado para indicaciones similares.

Dabigatran: Un inhibidor directo de la trombina, que funciona mediante un mecanismo diferente en comparación con this compound.

Singularidad de this compound: this compound es único debido a sus propiedades farmacocinéticas y farmacodinámicas predecibles, que permiten dosis fijas sin necesidad de monitorización rutinaria . Tiene un inicio y una duración de acción rápidos, bajo potencial de interacciones con alimentos o medicamentos, y es eficaz en una amplia gama de pacientes, incluidos aquellos con insuficiencia renal moderada .

Análisis Bioquímico

Biochemical Properties

Apixaban plays a crucial role in biochemical reactions by inhibiting blood coagulation factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This compound interacts with various enzymes, proteins, and other biomolecules involved in the coagulation cascade. Specifically, it binds to the active site of factor Xa, blocking its activity and preventing the downstream activation of thrombin . This interaction is highly selective and potent, making this compound an effective anticoagulant.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting factor Xa, this compound influences cell function, particularly in endothelial cells and platelets. It reduces the activation of platelets and the release of pro-coagulant factors, thereby decreasing the overall pro-thrombotic state . Additionally, this compound affects cell signaling pathways involved in coagulation and inflammation, leading to changes in gene expression and cellular metabolism. These effects contribute to the overall anticoagulant and anti-inflammatory properties of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with factor Xa. This compound binds to the active site of factor Xa, inhibiting its enzymatic activity and preventing the conversion of prothrombin to thrombin . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of factor Xa for the active site. By blocking the activity of factor Xa, this compound disrupts the coagulation cascade and reduces the formation of blood clots. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in coagulation and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and rapid onset of action . Its effects may diminish over time due to degradation and metabolism. Long-term studies have shown that this compound maintains its anticoagulant properties for extended periods, but its efficacy may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits factor Xa and reduces the formation of blood clots . At higher doses, this compound may exhibit toxic or adverse effects, including bleeding complications and impaired wound healing . Threshold effects have been observed, where the anticoagulant activity of this compound increases with increasing doses until a plateau is reached. These findings highlight the importance of careful dosage management to achieve optimal therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is primarily metabolized by the liver, where it undergoes oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . Additionally, this compound is a substrate for P-glycoprotein, a transporter protein involved in drug efflux. These metabolic pathways influence the pharmacokinetics and bioavailability of this compound, affecting its overall efficacy and safety profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and reaches peak plasma concentrations within a few hours . This compound is highly protein-bound, primarily to albumin, which facilitates its distribution throughout the body. It is also transported by P-glycoprotein, which influences its localization and accumulation in different tissues. These transport and distribution mechanisms play a crucial role in determining the pharmacokinetics and therapeutic effects of this compound.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of cells . It does not require specific targeting signals or post-translational modifications for its activity. This compound’s presence in the cytoplasm allows it to interact with factor Xa and inhibit its activity, while its presence in the nucleus may influence gene expression and cellular metabolism. The subcellular localization of this compound is essential for its anticoagulant and anti-inflammatory effects.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de apixaban implica múltiples pasos, comenzando con el 4-cloro nitrobenceno y la piperidina, sustancias de bajo coste. Generalmente se utiliza un procedimiento de ocho pasos, que incluye el uso de clorito de sodio para oxidar el ciclo de piperidina al lactam correspondiente bajo una atmósfera de dióxido de carbono . Este proceso da como resultado la construcción de dos lactamas de seis anillos, que son esenciales para la estructura final de this compound .

Métodos de Producción Industrial: En entornos industriales, la síntesis de this compound se optimiza para la eficiencia y la escalabilidad. El proceso implica el uso de dietilamina de isopropilo y cloruro de metanosulfonilo en diclorometano a bajas temperaturas, seguido de la adición de etilato de sodio . La mezcla de reacción se somete entonces a extracción y recristalización para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: Apixaban experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Sustitución: El cloruro de metanosulfonilo se utiliza en presencia de dietilamina de isopropilo para introducir grupos sulfonilo.

Productos Principales: Los principales productos formados a partir de estas reacciones son los lactamas intermedios y el compuesto final de this compound .

Comparación Con Compuestos Similares

Rivaroxaban: Another oral factor Xa inhibitor with similar bioavailability and selectivity.

Edoxaban: Also a direct factor Xa inhibitor used for similar indications.

Dabigatran: A direct thrombin inhibitor, which works by a different mechanism compared to apixaban.

Uniqueness of this compound: this compound is unique due to its predictable pharmacokinetic and pharmacodynamic properties, which allow for fixed dosages without the need for routine monitoring . It has a rapid onset and offset of action, low potential for food or drug interactions, and is effective in a wide range of patients, including those with moderate renal impairment .

Propiedades

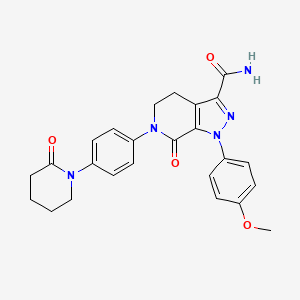

IUPAC Name |

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCBYKSOIHPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436500 | |

| Record name | Apixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.11mg/mL, Aqueous solubility across the physiological pH range is approximately 0.04 mg/L | |

| Record name | Apixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apixaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Apixaban selectively inhibits factor Xa in its free and bound forms, independant of antithrombin III. Apixaban also inhibits prothrominase. These effects prevent the formation of a thrombus. | |

| Record name | Apixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White to pale-yellow powder | |

CAS No. |

503612-47-3 | |

| Record name | Apixaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503612-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z9Y7UWC1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Apixaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.